Deltacortinene Acetate

Vue d'ensemble

Description

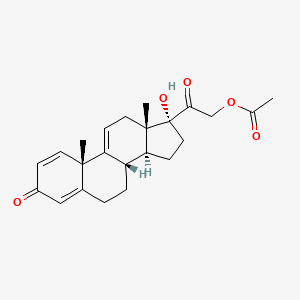

Deltacortinene Acetate is a synthetic glucocorticoid, an analog of Prednisolone, and is metabolically interconvertible with Prednisone . It is primarily used in biochemical research to study inflammatory processes and immune response modulation . The compound has a molecular formula of C23H28O5 and a molecular weight of 384.47 g/mol .

Méthodes De Préparation

Deltacortinene Acetate can be synthesized through various chemical routes. One common method involves the acetylation of Deltacortinene, a process that introduces an acetoxy group into the molecule . The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Analyse Des Réactions Chimiques

Deltacortinene Acetate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Applications De Recherche Scientifique

Deltacortinene Acetate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

Chemistry: Used as a reference material in analytical chemistry to study the properties and reactions of glucocorticoids.

Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cell growth and differentiation.

Medicine: Utilized in pharmacological research to develop new anti-inflammatory and immunosuppressive drugs.

Industry: Applied in the production of synthetic corticosteroids and other pharmaceutical intermediates.

Mécanisme D'action

Deltacortinene Acetate exerts its effects by mimicking the actions of natural corticosteroids . It binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes . This binding regulates the expression of genes involved in the inflammatory response, thereby modulating immune function and reducing inflammation .

Comparaison Avec Des Composés Similaires

Deltacortinene Acetate is similar to other glucocorticoids such as Prednisolone, Prednisone, and Hydrocortisone . it has unique properties that make it particularly useful in research:

Prednisolone: Like this compound, Prednisolone is a synthetic glucocorticoid used in anti-inflammatory and immunosuppressive therapies.

Prednisone: Prednisone is another glucocorticoid that is metabolically converted to Prednisolone in the liver.

Hydrocortisone: Hydrocortisone is a naturally occurring glucocorticoid with similar anti-inflammatory properties.

Activité Biologique

Deltacortinene acetate, a steroid compound with the molecular formula C23H28O5 and a molecular weight of 384.47 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is derived from cortisone and exhibits properties that may offer therapeutic benefits while potentially minimizing the side effects commonly associated with corticosteroids. Its structure allows it to interact with glucocorticoid receptors, influencing various biological pathways.

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties in vitro. A study evaluated its effects on TNFα-induced activation of the NFκB signaling pathway in HaCaT cells (human keratinocyte cell line). The results indicated that this compound could significantly inhibit the nuclear translocation of p65 NFκB, a key transcription factor involved in inflammatory responses. This inhibition was accompanied by a reduction in IL-1α secretion, demonstrating its potential as an anti-inflammatory agent .

Table 1: Inhibition of IL-1α Secretion by this compound

| Treatment (μM) | IL-1α Secretion (pg/mL) |

|---|---|

| Control | 250 |

| This compound (10) | 150 |

| This compound (20) | 100 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited a significantly higher antioxidant capacity compared to its precursor, cortisone, suggesting its potential utility in combating oxidative stress .

Table 2: Antioxidant Capacity of this compound

| Compound | Antioxidant Capacity (µmol Trolox/g) |

|---|---|

| Cortisone | 0.13 |

| This compound | 1375 |

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective properties. In vitro experiments demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of cellular pathways that govern survival and inflammation .

Case Studies and Clinical Implications

While research on this compound is still emerging, there are case studies suggesting its potential application in conditions characterized by inflammation and oxidative stress. For instance, patients with chronic inflammatory diseases may benefit from therapies incorporating this compound due to its dual action as both an anti-inflammatory and antioxidant agent.

Propriétés

IUPAC Name |

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUSWJGDMXBNFJ-GACAOOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4380-55-6 | |

| Record name | 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-HYDROXY-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-21-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTA4SP1HRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.